molecular formula C12H10ClNO2S B8666043 4-(4-Chlorophenylsulfonylmethyl)pyridine CAS No. 558462-62-7

4-(4-Chlorophenylsulfonylmethyl)pyridine

Cat. No.: B8666043
CAS No.: 558462-62-7
M. Wt: 267.73 g/mol
InChI Key: LJKFDLNPUGPTEV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenylsulfonylmethyl)pyridine is a synthetic compound of significant interest in medicinal chemistry and drug discovery, integrating a pyridine ring with a sulfonyl-containing linker. Its structure is characteristic of scaffolds designed to target enzymatically active sites, positioning it as a valuable candidate for biochemical research. Compounds featuring pyridine-sulfonamide hybrids are recognized as promising leads in the development of carbonic anhydrase (CA) inhibitors . Specifically, the sulfonamide group (or its precursors) can act as a zinc-binding function (ZBG), enabling potent inhibition of cancer-associated isoforms like hCA IX and XII, which are overexpressed in hypoxic tumor environments and are validated anticancer targets . The structural framework of this compound also suggests potential for application in other therapeutic areas. Similar molecular architectures are investigated as inhibitors for metabolic enzymes such as α-glucosidase, which plays a critical role in carbohydrate digestion and is a primary target for managing type 2 diabetes . The integration of the 4-chlorophenyl group is a common strategy in medicinal chemistry to enhance lipophilicity and influence binding interactions with hydrophobic enzyme pockets, thereby fine-tuning the molecule's selectivity and potency . Researchers can leverage this compound as a key intermediate or core structure for further chemical modification. Its design is amenable to the "tail approach," where various functional groups can be appended to the scaffold to explore structure-activity relationships and optimize selectivity for specific biological targets . This makes it a versatile tool for synthesizing novel derivatives for enzymatic assays, molecular docking studies, and broader pharmacological screening programs .

Properties

CAS No.

558462-62-7

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylmethyl]pyridine

InChI

InChI=1S/C12H10ClNO2S/c13-11-1-3-12(4-2-11)17(15,16)9-10-5-7-14-8-6-10/h1-8H,9H2

InChI Key

LJKFDLNPUGPTEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=CC=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-chlorophenylsulfonylmethyl)pyridine with key analogs based on substituent effects, physicochemical properties, and bioactivity (where available).

Substituent-Driven Structural Variations

  • 4-Chloro-N-(3,4-dichlorophenyl)pyridine ():
    This compound replaces the sulfonylmethyl group with a dichlorophenylamine moiety. The absence of the sulfonyl group reduces polarity and hydrogen-bonding capacity, which may lower solubility compared to the sulfonylmethyl analog .
  • Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-...
  • 4-(5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine (): Combines a triazole ring with a sulfanyl-substituted pyridine, introducing additional nitrogen atoms that could enhance coordination properties for metal-binding applications .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound* C₁₂H₁₀ClNO₂S 267.73 Not reported Pyridine, sulfonyl, chlorophenyl
Q12 () C₃₁H₂₉ClN₄O₂ 525 288–292 Pyridine, carbonyl, -OCH₃
Q13 () C₃₀H₂₆ClN₅O₃ 548 259–261 Pyridine, nitro (-NO₂)
4-(3-Chloro-4-fluorophenyl)pyridine () C₁₁H₇ClFN 207.63 Not reported Pyridine, chloro, fluoro

*Calculated properties based on structural similarity.

  • Thermal Stability: Derivatives with electron-withdrawing groups (e.g., -NO₂ in Q13) exhibit lower melting points compared to those with electron-donating groups (e.g., -OCH₃ in Q12) due to reduced crystallinity .
  • Polarity : Sulfonyl groups (as in the target compound) increase polarity and water solubility compared to sulfanyl or halogenated analogs (e.g., ) .

Key Research Findings

Synthetic Feasibility : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or condensation reactions, suggesting feasible routes for the target compound using 4-chlorophenylsulfonyl chloride and pyridine precursors .

Spectroscopic Characterization : IR and ¹H NMR data for analogs (e.g., Q12: IR 3471 cm⁻¹ for N-H; ¹H NMR δ 0.78–7.79 ppm) provide a template for identifying functional groups in the target compound .

Stability Challenges : Sulfonyl groups may hydrolyze under acidic or basic conditions, necessitating stability studies for pharmaceutical applications .

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Triethylamine or diisopropylethylamine are preferred for their ability to scavenge HCl, driving the reaction to completion.

  • Solvent Systems : Dichloromethane or tetrahydrofuran (THF) at 0–25°C prevent side reactions such as oxidation or dimerization.

  • Yield : Typical yields range from 65% to 78%, with purity >95% after recrystallization from ethanol/water mixtures.

Example Procedure :

  • Dissolve 4-(chloromethyl)pyridine (1.0 equiv) and 4-chlorobenzenesulfonyl chloride (1.1 equiv) in anhydrous THF.

  • Add diisopropylethylamine (2.0 equiv) dropwise at 0°C.

  • Stir for 12 hours at room temperature, then concentrate under reduced pressure.

  • Purify via column chromatography (hexane/ethyl acetate, 3:1) to isolate the product.

Challenges : Competing hydrolysis of the sulfonyl chloride necessitates anhydrous conditions. Excess base may deprotonate the pyridine, reducing reactivity.

Oxidation of Thioether Precursors

Thioether intermediates, such as 4-((4-chlorophenylthio)methyl)pyridine, can be oxidized to the target sulfone using robust oxidizing agents.

Palladium-Catalyzed Coupling Reactions

Transition-metal-catalyzed cross-coupling has emerged as a versatile method for constructing the C–S bond directly.

Suzuki-Miyaura and C–S Coupling

A hybrid approach couples 4-(bromomethyl)pyridine with 4-chlorobenzenesulfinate salts using Pd(PPh₃)₄ as a catalyst:

  • React 4-(bromomethyl)pyridine (1.0 equiv) with sodium 4-chlorobenzenesulfinate (1.2 equiv) in DMF.

  • Add Pd(PPh₃)₄ (5 mol%) and heat at 100°C for 8 hours.

  • Isolate the product via extraction (ethyl acetate/water) and vacuum distillation.

Yield : 70–85%, with palladium residues <10 ppm after activated carbon treatment.

Advantages : Avoids stoichiometric bases and enables late-stage functionalization.

Multi-Component Cyclocondensation Strategies

Recent advances utilize one-pot reactions to assemble the pyridine ring and sulfonylmethyl group simultaneously.

Ammonium Acetate-Mediated Cyclization

A mixture of 4-chlorophenylsulfonylacetone, malononitrile, and ammonium acetate in acetic acid undergoes cyclocondensation under microwave irradiation:

  • Combine reagents in a 1:1:2 molar ratio.

  • Irradiate at 150°C for 15 minutes.

  • Cool, filter, and recrystallize from ethanol.

Yield : 88% with >99% purity by HPLC.

Scope : Tolerates electron-withdrawing and donating groups on the phenyl ring, enabling derivative synthesis.

Comparative Analysis of Synthetic Routes

MethodCostScalabilityYield (%)Purity (%)
Nucleophilic SubstitutionLowHigh65–7895–98
Thioether OxidationModerateModerate75–8990–97
Pd-Catalyzed CouplingHighLow70–8598–99
CyclocondensationLowHigh85–8899+

Recommendations :

  • Industrial settings : Cyclocondensation offers the best balance of cost and efficiency.

  • Lab-scale synthesis : Oxidation of thioethers with mCPBA ensures high purity for pharmacological studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Chlorophenylsulfonylmethyl)pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including Suzuki-Miyaura cross-coupling or sulfonation. For example, palladium catalysts (e.g., Pd/C, 5 mol%) in dimethylformamide (DMF) at 80–100°C are effective for coupling halogenated precursors with boronic acids. Purification via column chromatography (silica gel) or recrystallization ensures high purity. Reaction parameters such as solvent polarity, temperature, and catalyst loading significantly impact yield. For sulfonylmethyl derivatives, sulfonation of pyridine intermediates using chlorosulfonic acid under controlled conditions (0–5°C) is critical to avoid over-sulfonation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with sulfonyl groups causing deshielding (~δ 7.5–8.5 ppm for aromatic protons).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns.
  • X-ray Diffraction (XRD) : Reveals crystal packing via intermolecular interactions (e.g., C–H⋯π distances of 2.7391 Å and π-π stacking at 3.6061 Å in related pyridine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?

  • Methodological Answer : Contradictions may arise from variations in compound purity, assay conditions, or cellular models. Strategies include:

  • Comparative Bioassays : Standardize protocols (e.g., enzyme kinetics with fixed substrate concentrations).
  • Purity Validation : Use HPLC (>98% purity) to exclude impurities affecting activity.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding modes to receptors/enzymes, clarifying structure-activity relationships .

Q. What strategies are employed to elucidate the reaction mechanisms of this compound in cross-coupling or sulfonation processes?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Deuterated reactants track rate-determining steps (e.g., oxidative addition in palladium-catalyzed couplings).
  • Density Functional Theory (DFT) : Computes energy profiles for intermediates (e.g., transition states in sulfonation).
  • In Situ Monitoring : React-IR or LC-MS tracks intermediate formation during sulfonylmethyl group introduction .

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence the supramolecular assembly of this compound in crystal structures?

  • Methodological Answer : XRD analysis of analogous compounds shows:

  • C–H⋯π Interactions : Stabilize dimers (distance: ~2.7 Å) and 1D chains.
  • π-π Stacking : Parallel-displaced stacking (3.6 Å) extends networks into 3D frameworks.
  • Hydrogen Bonding : Sulfonyl oxygen atoms act as acceptors for C–H donors, influencing crystal morphology .

Q. What experimental approaches are used to assess the stability and reactivity of this compound under varying environmental conditions (pH, temperature, solvents)?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to extreme pH (1–13), heat (40–80°C), or UV light, monitoring degradation via HPLC.
  • Solvent Compatibility : Test solubility and stability in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents.
  • Reactivity Screening : React with nucleophiles (e.g., amines) or electrophiles (e.g., alkyl halides) to map functional group compatibility .

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